molecular formula C12H12N4O3S B3179300 N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide CAS No. 1027941-35-0

N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide

Cat. No.: B3179300
CAS No.: 1027941-35-0
M. Wt: 292.32 g/mol
InChI Key: PNEIEYJEFQPQTO-UHFFFAOYSA-N
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Description

N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide is a synthetic organic compound that features both sulfonamide and pyrimidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide typically involves the following steps:

    Formation of the Sulfonamide Linkage: This can be achieved by reacting 4-aminobenzenesulfonyl chloride with pyrimidin-2-ylamine in the presence of a base such as triethylamine.

    Acetylation: The resulting sulfonamide can then be acetylated using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the sulfonyl group could yield sulfinamides or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfinamides or thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

    Industry: As an intermediate in the synthesis of dyes, agrochemicals, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide would depend on its specific target. Generally, sulfonamide compounds inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The pyrimidine moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil, used in cancer treatment.

Uniqueness

N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide is unique due to the combination of sulfonamide and pyrimidine functionalities, which may confer distinct biological activities and binding properties compared to simpler sulfonamides or pyrimidine derivatives.

Properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-9(17)16(12-14-7-2-8-15-12)20(18,19)11-5-3-10(13)4-6-11/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEIEYJEFQPQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=NC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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